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molecular formula C9H7N3O2 B1297713 1-(4-Nitrophenyl)-1H-pyrazole CAS No. 3463-30-7

1-(4-Nitrophenyl)-1H-pyrazole

Cat. No. B1297713
M. Wt: 189.17 g/mol
InChI Key: PNWPAZGIVRZAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 1-bromo-4-nitrobenzene (404 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 340 mg (90% isolated yield) of the desired product as a yellow solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Br[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1>>[N+:13]([C:10]1[CH:11]=[CH:12][C:7]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[CH:8][CH:9]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
404 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50)
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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